5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
1368240-71-4 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H8N4O/c1-12-6-4-2-3-5-9-7(8)10-11(5)6/h2-4H,1H3,(H2,8,10) |
InChI Key |
RVVUKPZMRXADGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=NN21)N |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Methoxy 1 14 15 Triazolo 1,5 a Pyridin 2 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The reactivity of the google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridine nucleus towards electrophiles and nucleophiles is dictated by the electronic nature of the fused rings. The pyridine (B92270) ring is generally electron-deficient and thus susceptible to nucleophilic attack, while the triazole ring is more electron-rich.
Electrophilic Substitution: Electrophilic substitution reactions on the google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core are not common. However, in related azolo-annulated pyrimidines, electrophilic attack, such as iodination and nitration, has been observed on the six-membered ring. nih.gov For the 5-methoxy derivative, the methoxy (B1213986) group is an activating group and could direct electrophiles to the pyridine ring, although this reactivity is not extensively documented.
Nucleophilic Substitution: The pyridine part of the scaffold is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. For instance, studies on 6,8-dinitro google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridines show that stable products of nucleophilic addition are formed at the pyridine ring under mild conditions. researchgate.net While the subject compound lacks such strong deactivating groups, this indicates the inherent susceptibility of the pyridine ring to nucleophilic attack. The methoxy group at position 5 can potentially be displaced by strong nucleophiles under forcing conditions, a common reaction for alkoxy groups on heteroaromatic rings.
Oxidation and Reduction Pathways of the Triazolopyridine Nucleus
The triazolopyridine nucleus can undergo both oxidation and reduction, depending on the reagents and reaction conditions.
Oxidation: The synthesis of the google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system itself often involves an oxidative cyclization step. organic-chemistry.org For example, copper-catalyzed oxidative coupling and PIFA-mediated intramolecular annulation are used to form the N-N bond of the triazole ring. organic-chemistry.org Once formed, the nucleus is relatively stable to oxidation, but strong oxidizing agents can lead to degradation of the ring system.
Reduction: The reduction of the triazolopyridine nucleus is also a possibility. Catalytic hydrogenation can reduce the pyridine ring, leading to tetrahydro derivatives. researchgate.net In a related compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, the nitro group is readily reduced to an amino group electrochemically in aqueous acidic media, demonstrating that substituents on the ring can be selectively reduced without affecting the core heterocyclic structure. urfu.ru
Functional Group Transformations at the Amine and Methoxy Positions
The amine and methoxy groups on the 5-methoxy- google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amine scaffold are key handles for derivatization.
Amine Group Transformations: The 2-amino group is a versatile functional group that can undergo a variety of transformations:
Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. For example, reaction with methanesulfonyl chloride in the presence of a base like triethylamine yields the methanesulfonamide derivative. google.com
Coupling Reactions: The amine can act as a nucleophile in coupling reactions to form larger structures. For instance, it can be coupled with carboxylic acids under standard amide bond forming conditions. google.com
Alkylation: While direct alkylation can be challenging and may lead to mixtures, it is possible under specific conditions. In related tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines, alkylation can occur at the exocyclic amino group or at the ring nitrogen atoms (N3 or N4), depending on the conditions. researchgate.net
Methoxy Group Transformations:
Demethylation: The 5-methoxy group can be cleaved to reveal the corresponding 5-hydroxy derivative. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then be used for further functionalization, such as etherification or esterification.
Late-Stage Functionalization Strategies for Structural Diversification
Late-stage functionalization is a powerful strategy to introduce chemical diversity into a molecular scaffold at a late step in the synthesis. For the google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core, this can be achieved through various methods. mdpi.com One common approach is the introduction of a halogen atom, which can then be used in cross-coupling reactions. For instance, an iodo group can be introduced at various positions on the pyridine ring, which then serves as a handle for further diversification. mdpi.com
Carbon-Carbon Coupling Reactions for Side-Chain Introduction
Carbon-carbon coupling reactions are instrumental in introducing side-chains to the triazolopyridine core. To perform these reactions, the core must first be functionalized with a suitable group, typically a halogen or a boronic acid/ester.
A key precursor for such reactions is an iodinated analogue, such as 7-(4-iodophenyl)-2-(4-methoxyphenyl)- google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridine. This compound can undergo Sonogashira coupling with terminal alkynes, such as 4-ethynylanisole, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) to introduce an alkyne side-chain. mdpi.com This demonstrates the feasibility of using palladium-catalyzed cross-coupling reactions for the structural diversification of this scaffold.
| Reaction | Reactants | Catalyst/Reagents | Product | Reference |
| Sonogashira Coupling | 7-(4-iodophenyl)-2-(4-methoxyphenyl)- google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridine, 4-ethynylanisole | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 7-(4-((4-methoxyphenyl)ethynyl)phenyl)-2-(4-methoxyphenyl)- google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridine | mdpi.com |
Reactivity in the Context of Analogue Synthesis
The various reactions described above are widely employed in the synthesis of analogues of 5-methoxy- google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amine for structure-activity relationship (SAR) studies in drug discovery. The ability to easily modify the amine and methoxy groups, as well as introduce substituents on the core through coupling reactions, makes this a "privileged scaffold". researchgate.net
For example, the synthesis of a library of 2-amino- google.commdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine analogues with different substituents at the 5- and 7-positions has been reported. unipd.it These syntheses often rely on the condensation of 3,5-diamino-1,2,4-triazole with various diketones and unsaturated ketones. researchgate.net The derivatization of the 2-amino group is also a common strategy to explore the chemical space around this scaffold. google.com
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Analysis of ¹H and ¹³C NMR spectra would provide definitive information about the proton and carbon environments within 5-methoxy- chemcia.combldpharm.comnih.govtriazolo[1,5-a]pyridin-2-amine.
A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the amine group, and the methoxy (B1213986) group.
Aromatic Protons: The protons on the pyridine ring (at positions 6, 7, and 8) would appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the fused triazole ring, the methoxy group, and each other.
Methoxy Protons: The methoxy group (-OCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum.
Amine Protons: The amine group (-NH₂) protons would likely appear as a broad singlet. Its chemical shift can be variable and is often dependent on the solvent and concentration.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.
Aromatic Carbons: The carbon atoms of the fused pyridine and triazole rings would generate a series of signals in the downfield region. The carbon atom attached to the methoxy group (C-5) would be significantly influenced by the oxygen atom's shielding effect.
Methoxy Carbon: The carbon of the methoxy group would appear as a distinct signal in the upfield region.
Triazole Carbons: The carbon atoms within the triazole ring, including the one bearing the amine group (C-2), would have characteristic chemical shifts.
To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be employed. These include:
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the fused ring system and the positions of the substituents.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry would be used to determine the exact molecular weight of the compound and to gain insight into its structural components through fragmentation analysis. The molecular formula for 5-methoxy- chemcia.combldpharm.comnih.govtriazolo[1,5-a]pyridin-2-amine is C₇H₈N₄O, corresponding to a monoisotopic mass of approximately 164.07 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be expected to confirm this exact mass. The fragmentation pattern would likely involve characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group or the elimination of small neutral molecules.
Vibrational Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 5-methoxy- chemcia.combldpharm.comnih.govtriazolo[1,5-a]pyridin-2-amine would be expected to show characteristic absorption bands:
N-H Stretching: Vibrations from the primary amine group (-NH₂) would typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would appear just below 3000 cm⁻¹.
C=N and C=C Stretching: Vibrations from the fused aromatic ring system would produce a series of bands in the 1400-1650 cm⁻¹ region.
C-O Stretching: The C-O stretch of the methoxy group would be expected in the 1000-1300 cm⁻¹ region.
N-H Bending: The bending vibration of the amine group would likely be visible around 1600 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
A crystallographic structure for 5-methoxy- smolecule.comnih.govguidechem.comtriazolo[1,5-a]pyridin-2-amine has not been reported. X-ray crystallography is essential for definitively determining the three-dimensional arrangement of atoms in the solid state. Without this data, a detailed analysis of its crystal packing, hydrogen bonding, and molecular conformation is not possible.
Hydrogen Bonding Interactions and Crystal Packing
Information on the hydrogen bonding interactions and crystal packing of 5-methoxy- smolecule.comnih.govguidechem.comtriazolo[1,5-a]pyridin-2-amine is unavailable in the absence of X-ray crystallography data.
Molecular Conformation and Dihedral Angles
Precise details on the molecular conformation and specific dihedral angles of 5-methoxy- smolecule.comnih.govguidechem.comtriazolo[1,5-a]pyridin-2-amine cannot be provided without experimental crystallographic data.
Computational and Theoretical Studies of 5 Methoxy 1 14 15 Triazolo 1,5 a Pyridin 2 Amine
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations are fundamental to understanding the electronic behavior of molecules. For derivatives of the ekb.egahievran.edu.trirjweb.comtriazolo[1,5-a]pyrimidine scaffold, which is structurally related to the target compound, Density Functional Theory (DFT) has been a primary tool for investigating geometry, vibrational properties, and energetics. ahievran.edu.tr Such calculations provide a foundational understanding of the electron distribution and molecular orbital energies.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. irjweb.com
Table 1: Representative HOMO-LUMO Energy Data for Related Triazole Structures
| Compound/Structure Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Imidazole Derivative (1A) | - | - | 4.4871 | DFT/B3LYP/6-311++G(d,p) |
| Substituted 1,2,4-Triazoles (Gas Phase) | -0.3098 to -0.3304 (Hartree) | 0.0934 to 0.1086 (Hartree) | ~0.403 to ~0.439 (Hartree) | HF/6-31G |
Note: The data presented is for analogous, not identical, compounds and serves to illustrate the typical range of values obtained through these computational methods.
DFT calculations are widely employed to predict the three-dimensional structure and vibrational spectra of heterocyclic compounds. For the related 1,2,4-triazolo-[1,5-a]pyrimidine, DFT studies at the B3LYP/6-311++G(d,p) level of theory have been used to determine its optimized geometry and assign vibrational modes. ahievran.edu.tr These theoretical spectra show good agreement with experimental FTIR and Raman data. ahievran.edu.tr
Similar calculations for 5-methoxy- ekb.egahievran.edu.trirjweb.comtriazolo[1,5-a]pyridin-2-amine would be expected to reveal the influence of the methoxy (B1213986) and amine substituents on bond lengths, bond angles, and the characteristic vibrational frequencies of the fused ring system. For instance, studies on other triazolopyridine derivatives have successfully used DFT to analyze vibrational energy levels and potential energy distribution. researchgate.net
Table 2: Illustrative Vibrational Frequencies for a Related Triazolopyrimidine
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |
|---|---|---|
| C-N stretching (pyrimidine ring) | 1657 | 1620 |
| C-N stretching (pyrimidine ring) | 1472 | 1454 |
| C-N stretching (triazole ring) | 1385 | 1391 |
| C-N stretching (triazole ring) | 1237 | 1229 |
Source: Adapted from a study on 1,2,4-triazolo-[1,5-a]pyrimidine. ahievran.edu.tr
Aromaticity Indices and Stability Assessments
The aromaticity of heterocyclic systems like triazolopyridines is a key factor in their stability and chemical behavior. While indolizines, which are structurally analogous, possess marked aromatic character, studies on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold suggest a more limited degree of aromaticity. nih.gov Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Fluctuation Index (FLU), which can be calculated computationally. dtu.dk These indices provide insight into the delocalization of π-electrons within the ring system. For pyridine (B92270) and its derivatives, these indices have been benchmarked to assess their character in both ground and excited states. dtu.dk A comprehensive stability assessment of 5-methoxy- ekb.egahievran.edu.trirjweb.comtriazolo[1,5-a]pyridin-2-amine would involve the calculation of such indices.
Tautomerism and Isomerization Pathways
Tautomerism is a significant phenomenon in many heterocyclic compounds, particularly those containing triazole rings, as it influences their chemical reactivity and biological interactions. researchgate.netntu.edu.iq While the parent ekb.egahievran.edu.trirjweb.comtriazolo[1,5-a]pyrimidine scaffold does not exhibit annular tautomerism, the introduction of substituents, such as hydroxyl or amino groups, can lead to different tautomeric forms. nih.gov For 5-methoxy- ekb.egahievran.edu.trirjweb.comtriazolo[1,5-a]pyridin-2-amine, the presence of the 2-amino group allows for potential amino-imino tautomerism.
Computational studies on related 7-amino-5-oxo ekb.egahievran.edu.trirjweb.comtriazolo[1,5-a]pyrimidines have been performed to determine the relative stability of different tautomers, with results indicating that forms protonated at the N4 atom are the most stable. researchgate.net Theoretical modeling, often comparing calculated energies and simulated spectra with experimental data, is a powerful tool for elucidating the predominant tautomeric forms in different environments. researchgate.netntu.edu.iq Furthermore, computational methods can map isomerization pathways, such as the Dimroth rearrangement, which converts ekb.egahievran.edu.trirjweb.comtriazolo[4,3-c] isomers into the more stable ekb.egahievran.edu.trirjweb.comtriazolo[1,5-c] isomers in acidic media. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. For the synthesis of ekb.egahievran.edu.trirjweb.comtriazolo[1,5-a]pyridines, various reaction pathways have been proposed and can be investigated using computational methods. For example, a plausible mechanism for the synthesis from enaminonitriles involves a transamidation, followed by a nucleophilic attack and subsequent condensation, a pathway that could be modeled to understand its energetics. mdpi.com By calculating the energy profiles of proposed reaction steps, computational chemistry can validate or challenge mechanistic hypotheses for the formation of the triazolopyridine core.
Molecular Dynamics and Docking Simulations for Interaction Prediction
Molecular dynamics (MD) and docking simulations are powerful computational techniques for predicting how a molecule might interact with other chemical species or materials. While often used in drug discovery, these methods also have non-clinical applications, such as understanding intermolecular interactions in cocrystals or with surfaces.
Applications in Chemical Research and Materials Science
Role as Synthetic Intermediates and Building Blocks for Complex Heterocycles
The nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold is a valuable building block in organic synthesis for the construction of more complex heterocyclic systems. organic-chemistry.org Various synthetic strategies have been developed for the synthesis of this core structure, including cyclization reactions of 2-aminopyridines and intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org The presence of reactive functional groups, such as the amino and methoxy (B1213986) groups in 5-methoxy- nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amine, provides handles for further chemical transformations.
The amino group can be a nucleophile or a site for diazotization, leading to a variety of substituted derivatives. For instance, in related triazolopyrimidine systems, the amino group is crucial for building larger, more complex structures. nih.gov Similarly, the methoxy group can potentially be demethylated to a hydroxyl group, offering another point for functionalization. These characteristics make compounds like 5-methoxy- nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amine valuable intermediates for creating libraries of diverse heterocyclic compounds for various applications, including drug discovery and materials science. rsc.orgsemanticscholar.org For example, the synthesis of novel nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-b] nih.govurfu.ruorganic-chemistry.orgnih.govtetrazines has been achieved through the oxidative cyclization of 1,2,4,5-tetrazines bearing amidine fragments, showcasing the utility of related nitrogen-rich heterocycles as synthetic precursors. beilstein-journals.org
Contributions to Ligand Design for Metal Complexation
The nitrogen atoms within the nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system are excellent coordination sites for metal ions. The arrangement of these nitrogen atoms allows for the formation of stable chelate complexes with a variety of transition metals. The amino group at the 2-position can also participate in metal binding, enhancing the coordination potential of the ligand.
Research on related triazolopyrimidine derivatives has demonstrated their ability to form complexes with first-row transition metals like copper, cobalt, nickel, and zinc. mdpi.com These complexes exhibit diverse coordination geometries, including octahedral and square pyramidal. wojast.org.ng The electronic properties of the ligand, influenced by substituents like the methoxy group, can tune the properties of the resulting metal complexes, such as their redox potentials and catalytic activity. For instance, Schiff base ligands derived from 5-nitropyridine-2-amine have been shown to form stable complexes with Cu(II) and Zn(II). nih.gov While direct studies on the metal complexation of 5-methoxy- nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amine are not prevalent, the known coordination chemistry of the triazolopyridine scaffold suggests its potential utility in designing novel ligands for catalysis, sensing, and materials applications. researchgate.net
Development of Fluorescence Sensors and Chemisensors
The rigid, planar structure and conjugated π-system of the nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridine core make it a promising fluorophore for the development of fluorescent sensors. researchgate.net The photophysical properties of these molecules can be modulated by the introduction of electron-donating (like methoxy and amino groups) and electron-withdrawing substituents.
Derivatives of the related nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyrimidine scaffold have been successfully employed as fluorescent probes for the detection of metal ions. For example, an amide derivative of nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyrimidine has been synthesized as a selective and rapid fluorescent probe for Fe³⁺ ions, with applications in cell imaging. nih.govresearchgate.net The sensing mechanism often involves the coordination of the metal ion to the nitrogen atoms of the heterocyclic core, leading to a change in the fluorescence properties of the molecule. Similarly, a pyrazolo[1,5-a]pyridine-based probe has been developed for monitoring pH in cellular environments. nih.gov Given these examples, it is plausible that 5-methoxy- nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amine could be a scaffold for the design of new chemosensors for various analytes. mdpi.com
| Scaffold | Analyte | Sensing Mechanism | Application | Reference |
|---|---|---|---|---|
| nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivative | Fe³⁺ | Fluorescence quenching | Cell imaging | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyridine derivative | pH | Intramolecular Charge Transfer (ICT) | Intracellular pH monitoring | nih.gov |
| Pyrazolo[4,3-e] nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-c]pyrimidin-5-amine | A₂A adenosine (B11128) receptor | Fluorescent antagonism | Drug discovery | rsc.org |
Catalytic Applications of Triazolopyridine Derivatives
While less common than their applications in other areas, derivatives of the triazolopyridine scaffold have shown potential in catalysis. The nitrogen-rich core can act as a ligand for transition metals, forming complexes that can catalyze various organic transformations.
For instance, catalyst-free methods for the synthesis of nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridines have been developed, highlighting the inherent reactivity of related precursors. nih.gov Furthermore, copper-catalyzed and metal-free oxidative N-N bond formation reactions are common strategies for the synthesis of the triazolopyridine ring system, indicating the compatibility of this scaffold with catalytic processes. organic-chemistry.org Although specific catalytic applications of 5-methoxy- nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amine have not been reported, the ability of the triazolopyridine core to stabilize metal centers suggests that its derivatives could be explored as ligands in homogeneous catalysis.
Integration into Materials with Specific Electronic or Photophysical Properties
The electronic and photophysical properties of triazolopyridine derivatives make them attractive candidates for incorporation into advanced materials. researchgate.net The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification allows for the design of materials with specific functions.
The nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridine moiety has been utilized as an electron-accepting unit in the design of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov These materials exhibit high triplet energies and balanced charge-transporting properties, which are crucial for efficient OLED performance. epa.gov The introduction of carbazole (B46965) donor units linked to the triazolopyridine core has led to the development of universal host materials for red, green, and blue PhOLEDs. nih.gov
Derivatives of the related nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyrimidine have also been investigated for their light-emitting properties. For example, a 5,7-dimethyl derivative was shown to self-assemble into supramolecular microfibers with blue organic light-emitting properties. nih.gov The presence of electron-donating methoxy and amino groups in 5-methoxy- nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amine could further enhance the performance of such materials by improving charge injection and transport. mdpi.comresearchgate.net
| Host Material | Device Color | Maximum External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|
| o-CzTP | White | 17.8% | nih.gov |
| m-PPI-TP | Yellow | 26.55% | rsc.org |
| TP-based TADF emitters | Deep-blue | >5% |
While direct evidence for the photochromic behavior of 5-methoxy- nih.govurfu.ruorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amine is not available, the broader class of nitrogen-containing heterocyclic compounds has been investigated for such properties. Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra upon exposure to electromagnetic radiation. The extended π-systems and the presence of heteroatoms in triazolopyridines could potentially be exploited to design novel photochromic materials. Further research is needed to explore this potential application for this specific compound and its derivatives.
Molecular Interactions and Mechanistic Biology of 5 Methoxy 1 14 15 Triazolo 1,5 a Pyridin 2 Amine Analogues Exclusively Non Clinical Focus
Structure-Activity Relationship (SAR) Studies at the Molecular Target Level
Structure-activity relationship (SAR) studies on analogues of 5-methoxy- nih.govnih.govnih.govtriazolo[1,5-a]pyridin-2-amine have provided critical insights into the molecular features required for interaction with specific biological targets. Research has focused on how substitutions at various positions on the triazolopyridine or related triazolopyrimidine ring system influence inhibitory activity.
For instance, studies on a series of 7-substituted nih.govnih.govnih.govtriazolo[1,5-a]pyridines identified potent inhibitors of the PI3Kγ enzyme. nih.gov The core scaffold, 2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridine, was crucial for activity. SAR exploration revealed that substitution at the 7-position with aryl or heteroaryl groups was a key determinant of potency. Specifically, a pyridine-3-sulfonamide (B1584339) moiety at this position led to the discovery of a potent and selective inhibitor. nih.gov
In a different series based on the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, SAR studies identified compounds with inhibitory activity against xanthine (B1682287) oxidase (XO). These studies showed that substitutions at the 2-position of the ring system significantly impacted potency. For example, introducing a 4-isopropoxyphenyl group at this position resulted in a compound 23 times more potent than the reference inhibitor, allopurinol. nih.gov
Further research into other analogues, such as 2-Amino-7-methyl-8-nitro- nih.govnih.govnih.govtriazolo[1,5-a]pyridine, has shown that modifications to the pyridine (B92270) ring, including the addition of methyl and nitro groups, can confer inhibitory activity against targets like Janus kinases (JAK1 and JAK2).
| Core Scaffold | Substitution Position | Substituent Group | Molecular Target | Observed Activity Change | Reference |
|---|---|---|---|---|---|
| 2-Amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridine | Position 7 | Pyridine-3-sulfonamide | PI3Kγ | Potent and selective inhibition | nih.gov |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidin-7-one | Position 2 | 4-Isopropoxyphenyl | Xanthine Oxidase (XO) | Significantly increased inhibitory potency compared to allopurinol | nih.gov |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine | Position 7 | Indole (B1671886) moiety | MGC-803 gastric cancer cells | Potent antitumor activities | nih.gov |
| nih.govnih.govnih.govtriazolo[1,5-a]pyridine | Positions 7 and 8 | 7-methyl and 8-nitro | JAK1/JAK2 | Confers inhibitory activity |
Investigation of Binding Affinities and Molecular Recognition
The binding affinities and molecular recognition patterns of these analogues are fundamental to understanding their mechanism of action. Investigations have utilized biochemical assays and computational modeling to elucidate how these compounds interact with the active sites of their target proteins.
For the PI3Kγ inhibitor series, the 2-amino group on the triazolo ring was found to be a critical anchor, forming key hydrogen bonds within the enzyme's active site. nih.gov The sulfonamide linker and the terminal pyridine ring of the substituent at the 7-position engage in additional interactions, contributing to the high binding affinity and selectivity of the lead compound. nih.gov
In the case of xanthine oxidase inhibitors, molecular docking simulations predicted that the most potent compounds interact with the same amino acid residues as the reference drug allopurinol. nih.gov The mechanism of inhibition for these compounds was determined to be a mixed-type. nih.gov Similarly, docking studies of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives targeting tyrosinase suggested that the pyridine ring and the 1,2,4-triazole (B32235) core make important contacts. The pyridine ring interacts with a hydrophobic surface, while the amino group of the triazole moiety forms a stabilizing hydrogen bond with a histidine residue (His244). arkat-usa.org
| Compound Series | Molecular Target | Key Interacting Groups | Predicted or Observed Interactions | Reference |
|---|---|---|---|---|
| 7-Substituted-2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridines | PI3Kγ | 2-amino group | Forms crucial hydrogen bonds in the active site | nih.gov |
| 2-Substituted- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-ones | Xanthine Oxidase | Triazolopyrimidine core | Interacts with the same residues as allopurinol; mixed-type inhibition | nih.gov |
| 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines | Tyrosinase | Pyridine ring, triazole amino group | π–π stacking with His244; Hydrogen bond with His244 | arkat-usa.org |
In Vitro Studies of Compound Impact on Cellular Signaling Pathways (e.g., ERK pathway suppression)
The functional consequences of target engagement by these compounds have been examined through in vitro cellular assays. A significant finding has been the ability of certain analogues to modulate key cellular signaling cascades, such as the Extracellular signal-regulated kinase (ERK) pathway, which is often dysregulated in disease.
A study involving nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivatives demonstrated their ability to suppress the ERK signaling pathway in MGC-803 gastric cancer cells. nih.gov The inhibition of this pathway is a critical mechanism for their observed antitumor activity. The ERK pathway is a downstream component of the RAS-RAF-MEK-ERK signaling cascade that plays a central role in cell proliferation, differentiation, and survival. By suppressing this pathway, these compounds can effectively inhibit the growth of cancer cells. nih.gov
While direct studies on 5-methoxy- nih.govnih.govnih.govtriazolo[1,5-a]pyridin-2-amine are limited, research on related triazolo[4,5-d]pyrimidin-5-amines as ERK3 inhibitors further supports the role of the broader triazolo-pyrimidine scaffold in modulating MAPK signaling pathways. researchgate.net These findings highlight the potential for this class of compounds to impact cellular functions by interfering with critical signaling networks.
| Compound Series | Cell Line | Signaling Pathway Affected | Observed In Vitro Effect | Reference |
|---|---|---|---|---|
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine indole derivatives | MGC-803 (Gastric Cancer) | ERK Signaling Pathway | Suppression of the pathway, leading to growth inhibition | nih.gov |
| Triazolo[4,5-d]pyrimidin-5-amines | Adipocytes | ERK3 Signaling | Identified as putative ERK3 inhibitors, though non-selective effects were noted | researchgate.net |
Future Perspectives in Chemical Research on 5 Methoxy 1 14 15 Triazolo 1,5 a Pyridin 2 Amine
Advancements in Sustainable and Green Synthetic Methodologies
The future synthesis of 5-methoxy- rasayanjournal.co.inijpsjournal.comnih.govtriazolo[1,5-a]pyridin-2-amine and its derivatives will increasingly align with the principles of green chemistry. ijpsjournal.com Traditional synthetic routes for heterocyclic compounds often rely on harsh conditions, toxic reagents, and significant solvent use, leading to environmental concerns. ijpsjournal.comnih.gov Modern approaches aim to mitigate these issues by developing more sustainable and eco-friendly protocols.
Key advancements are anticipated in the following areas:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. rsc.orgnih.gov The application of microwave irradiation can facilitate the synthesis of the triazolopyridine core under solvent-free or minimal solvent conditions. rasayanjournal.co.innih.govmdpi.com
Catalyst-Free and Metal-Free Reactions: Research is moving towards developing synthetic pathways that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. nih.goveurekaselect.com Recent studies have demonstrated the successful synthesis of 1,2,4-triazolo[1,5-a]pyridines without any catalyst or additive, relying on microwave conditions to drive the reaction. nih.govmdpi.com
Heterogeneous and Recyclable Catalysts: When catalysts are necessary, the focus is shifting to solid-supported and heterogeneous catalysts, such as magnetic nanoparticles functionalized with catalytic groups. mdpi.comjsynthchem.com These catalysts are easily separated from the reaction mixture and can be reused multiple times, reducing waste and cost. jsynthchem.com
One-Pot, Multi-Component Reactions: These reactions improve efficiency and atom economy by combining multiple synthetic steps into a single procedure, thereby reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. eurekaselect.commdpi.com
| Parameter | Traditional Synthesis | Green Synthesis Methodologies |
|---|---|---|
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonic cavitation researchgate.net |
| Solvents | Often requires toxic, volatile organic solvents | Solvent-free conditions, water, or green solvents (e.g., EtOH:H2O) rasayanjournal.co.ineurekaselect.com |
| Catalysts | Homogeneous, often heavy-metal based, non-recyclable | Heterogeneous, recyclable catalysts (e.g., solid acids, magnetic nanoparticles), biocatalysis, or catalyst-free mdpi.comjsynthchem.com |
| Reaction Time | Often hours to days | Minutes to a few hours mdpi.com |
| Efficiency | Multi-step processes with intermediate purification | One-pot, multi-component reactions with high atom economy eurekaselect.commdpi.com |
| Waste Generation | Significant generation of hazardous waste | Minimal waste, often with water as the only byproduct nih.gov |
Design and Synthesis of Novel Derivatized Analogues with Enhanced Specificity
A significant future direction for research on 5-methoxy- rasayanjournal.co.inijpsjournal.comnih.govtriazolo[1,5-a]pyridin-2-amine involves the rational design and synthesis of novel analogues. The goal is to create derivatives with improved potency, selectivity, and specificity for their biological targets. nih.gov This is typically achieved through systematic modifications of the core structure and analysis of the resulting structure-activity relationships (SAR). researchgate.netacs.org
Future research will likely focus on:
Structure-Based Drug Design: By understanding the three-dimensional structure of the target protein, researchers can design molecules that fit precisely into the binding site, enhancing affinity and selectivity. nih.govresearchgate.net This approach can guide modifications to various positions on the triazolopyridine scaffold.
Late-Stage Functionalization: This strategy involves introducing chemical modifications at a late stage in the synthesis, allowing for the rapid generation of a diverse library of analogues from a common intermediate. mdpi.com This can accelerate the discovery of compounds with improved properties.
Bioisosteric Replacement: The methoxy (B1213986) and amine groups, as well as other positions on the heterocyclic rings of 5-methoxy- rasayanjournal.co.inijpsjournal.comnih.govtriazolo[1,5-a]pyridin-2-amine, can be replaced with other functional groups (bioisosteres) to fine-tune the molecule's properties. For example, the triazolopyrimidine scaffold, which is bioisosteric to the triazolopyridine scaffold, has shown promise in drug development. nih.govnih.gov
| Position of Modification | Potential Substituents | Objective of Derivatization | Relevant Research Area |
|---|---|---|---|
| Position 2 (Amine group) | Amides, sulfonamides, alkyl chains | Modulate hydrogen bonding, improve metabolic stability | Antimalarial agents nih.gov |
| Position 5 (Methoxy group) | Alkoxy chains of varying length, halogens, trifluoromethyl | Alter lipophilicity, electronic properties, and binding interactions | DGAT2 Inhibitors acs.org |
| Positions 6, 7, 8 (Pyridine ring) | Aryl groups, heterocyclic rings, alkyl groups | Explore new binding pockets, enhance potency and selectivity | Myeloperoxidase inhibitors nih.gov, Trypanocidal agents nih.gov |
| Triazole Ring | Substitution is less common but could influence planarity and electronic distribution | Fine-tune core electronic properties | General heterocyclic chemistry researchgate.net |
Expansion of Applications in Catalysis and Advanced Materials
Beyond its biological potential, the 5-methoxy- rasayanjournal.co.inijpsjournal.comnih.govtriazolo[1,5-a]pyridin-2-amine scaffold holds promise for applications in materials science and catalysis. researchgate.netnih.gov The nitrogen-rich heterocyclic system is capable of coordinating with metal ions, making it a candidate for use as a ligand in coordination chemistry. nih.gov
Future research could explore:
Homogeneous and Heterogeneous Catalysis: Triazolopyridine derivatives can act as bidentate or tridentate chelating ligands for various metal centers. nih.gov The resulting metal complexes could be investigated as catalysts for a range of organic transformations. The electronic properties of the ligand could be tuned by modifying substituents on the ring system to optimize catalytic activity.
Fluorescent Sensors and Chemosensors: Fused heterocyclic systems like triazolopyridines often exhibit interesting photophysical properties. mdpi.com Derivatives could be designed to act as fluorescent sensors that show a change in their emission spectrum upon binding to specific metal ions or anions, enabling their detection and quantification. nih.gov
Organic Electronics and Photochromic Materials: The extended π-conjugated system and rigid, planar structure of triazolopyridines make them suitable scaffolds for designing molecules for use in organic light-emitting diodes (OLEDs) or other organic electronic devices. mdpi.com A full characterization of their optical and electronic properties is crucial for determining their potential as photochromic systems. nih.gov
Deeper Elucidation of Molecular Interaction Mechanisms via Advanced Biophysical Techniques
A fundamental aspect of future research will be to gain a more detailed understanding of how 5-methoxy- rasayanjournal.co.inijpsjournal.comnih.govtriazolo[1,5-a]pyridin-2-amine and its analogues interact with their biological targets at a molecular level. Advanced biophysical techniques are indispensable for this purpose, providing quantitative data on binding affinity, kinetics, thermodynamics, and structure. oxfordglobal.comomicsonline.org
The application of a suite of biophysical methods will be crucial:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free method for monitoring binding events. It provides kinetic data, including association (kon) and dissociation (koff) rate constants, in addition to binding affinity. nih.govoxfordglobal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. It can identify the binding site on the target protein and provide information on the conformation of the ligand when bound. nih.govomicsonline.orgnih.gov
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand bound to its target protein, offering precise details of the binding mode and key interactions. nih.gov
Computational Approaches: Molecular dynamics (MD) simulations can complement experimental data by providing insights into the dynamic nature of the drug-target complex and helping to understand the mechanisms of interaction that are difficult to observe experimentally. nih.gov
| Technique | Key Information Provided | Primary Application in Research |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) nih.gov | Thermodynamic characterization of binding forces |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association rate (kon), dissociation rate (koff) nih.gov | Kinetic analysis of binding events |
| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes, ligand conformation omicsonline.org | Detailed structural analysis of interactions in solution |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex nih.gov | Precise determination of the binding mode |
| Differential Scanning Fluorimetry (DSF) | Ligand-induced changes in protein thermal stability (Tm) | Screening for binding and hit validation nih.gov |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of the complex, interaction mechanisms nih.gov | Computational investigation of binding stability and pathways |
Potential for Multidisciplinary Research Collaborations
The multifaceted nature of research into 5-methoxy- rasayanjournal.co.inijpsjournal.comnih.govtriazolo[1,5-a]pyridin-2-amine necessitates a multidisciplinary approach. The full potential of this compound and its analogues will only be realized through collaborations that bridge traditional scientific disciplines.
Future progress will depend on synergistic efforts between:
Synthetic and Medicinal Chemists: To design and create novel analogues using sustainable methods and to build SAR. nih.govmdpi.com
Computational Chemists: To perform in silico screening, molecular docking, and MD simulations to guide the design of new compounds and to help interpret experimental data. nih.govnih.gov
Biologists and Pharmacologists: To evaluate the biological activity of new compounds in cellular and in vivo models and to elucidate their mechanism of action.
Biophysicists and Structural Biologists: To characterize the molecular interactions between compounds and their targets using the advanced techniques described above. omicsonline.org
Materials Scientists and Inorganic Chemists: To explore the non-biological applications of the triazolopyridine scaffold in catalysis and advanced materials. nih.gov
Such collaborations will create a feedback loop where biological and biophysical data inform the design of the next generation of molecules, accelerating the path from fundamental chemical research to practical applications in medicine and technology.
Q & A
Q. What are the key synthetic routes for 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how can its regioselectivity be controlled?
A one-pot synthesis approach is commonly employed for triazolopyridine derivatives. Starting with a methoxy-substituted pyridin-2-amine, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an intermediate, which undergoes cyclization with hydroxylamine hydrochloride and trifluoroacetic acid anhydride (TFAA) to yield the triazolo[1,5-a]pyridine core. Regioselectivity is influenced by the electron-donating methoxy group, which directs cyclization to the 5-position. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify the methoxy group (δ ~3.8 ppm for H) and amine protons (δ ~5.5 ppm). Aromatic protons in the triazolopyridine core appear as distinct doublets due to coupling.
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 192.0874 for CHNO).
- Elemental Analysis : Matches calculated C, H, N, and O percentages .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The methoxy group enhances hydrophilicity compared to chloro or methyl analogs. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but decreases in aqueous media at neutral pH. Stability studies show degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, likely due to hydrolysis of the triazole ring. Storage recommendations: inert atmosphere, -20°C, and desiccated .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict biological activity of derivatives?
Density Functional Theory (DFT) calculations assess the electron-density distribution, identifying reactive sites for functionalization. Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to biological targets (e.g., kinase enzymes). For example, the methoxy group’s electron-donating effect may enhance π-stacking interactions in enzyme active sites. ICReDD’s reaction path search methods integrate quantum chemical calculations to streamline experimental design .
Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies in biological data (e.g., varying IC values) arise from differences in substitution patterns. Systematic structure-activity relationship (SAR) studies are essential:
- Compare 5-methoxy derivatives with 5-chloro, 5-methyl, and 5-hydroxy analogs.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate via orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
Q. How does the methoxy group influence regioselectivity in subsequent derivatization reactions?
The methoxy group acts as a meta-directing substituent in electrophilic aromatic substitution. For example, nitration or halogenation favors the 7-position of the pyridine ring. In nucleophilic reactions, the amine at position 2 can be acylated or alkylated without competing with the methoxy group. X-ray crystallography of intermediates (e.g., acylated derivatives) confirms reaction pathways .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Key issues include:
- Byproduct formation : Optimize reaction time and temperature to suppress dimerization.
- Purification : Use flash chromatography (gradient elution with EtOAc/hexane) or recrystallization (methanol/water).
- Yield improvement : Replace TFAA with milder cyclization agents (e.g., POCl) to reduce side reactions. Monitor via HPLC (C18 column, 254 nm) to ensure >95% purity .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| DFT Calculations | Predict regioselectivity in synthesis | |
| ITC | Quantify target binding thermodynamics | |
| HRMS | Confirm molecular formula | |
| X-ray Crystallography | Resolve structural ambiguities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
